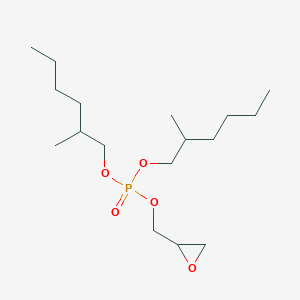
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an oxirane (epoxide) ring and phosphate ester groups, making it a versatile molecule in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate typically involves the reaction of 2-methylhexanol with epichlorohydrin in the presence of a base to form the oxirane ring. This intermediate is then reacted with phosphoric acid or its derivatives to form the final product . The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The phosphate ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the phosphate ester groups.
Major Products
The major products formed from these reactions include diols, alcohols, and substituted phosphate esters, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as a flame retardant and plasticizer in various industrial applications.
Mecanismo De Acción
The mechanism of action of Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate involves the reactivity of its oxirane ring and phosphate ester groups. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphate ester groups can participate in phosphorylation reactions, affecting various molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A common plasticizer with similar ester functional groups but lacks the oxirane ring.
Bisphenol F diglycidyl ether: Contains oxirane rings but differs in its aromatic structure.
Uniqueness
Bis(2-methylhexyl) (oxiran-2-yl)methyl phosphate is unique due to the presence of both oxirane and phosphate ester groups, providing a combination of reactivity and stability that is not commonly found in similar compounds. This makes it particularly useful in applications requiring both chemical reactivity and stability.
Propiedades
Número CAS |
93639-57-7 |
|---|---|
Fórmula molecular |
C17H35O5P |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
bis(2-methylhexyl) oxiran-2-ylmethyl phosphate |
InChI |
InChI=1S/C17H35O5P/c1-5-7-9-15(3)11-20-23(18,22-14-17-13-19-17)21-12-16(4)10-8-6-2/h15-17H,5-14H2,1-4H3 |
Clave InChI |
CTVZMKRSLREXNB-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)COP(=O)(OCC1CO1)OCC(C)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















